molecular formula C22H28N2O5S B6487535 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 941905-30-2

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide

货号: B6487535
CAS 编号: 941905-30-2
分子量: 432.5 g/mol
InChI 键: ZRCHMODISVVLRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound features a piperidine core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 2-position with an acetamide moiety. The acetamide’s nitrogen is further substituted with a 2-methoxyphenylmethyl group. While direct pharmacological data are unavailable, structural analogs suggest possible applications in central nervous system (CNS) targeting or enzyme modulation .

属性

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-28-19-10-12-20(13-11-19)30(26,27)24-14-6-5-8-18(24)15-22(25)23-16-17-7-3-4-9-21(17)29-2/h3-4,7,9-13,18H,5-6,8,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCHMODISVVLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide, also known by its CAS number 941991-03-3, is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N2O5SC_{23}H_{30}N_{2}O_{5}S with a molecular weight of 446.6 g/mol. The structure features a piperidine ring substituted with a methoxybenzenesulfonyl group and an acetamide moiety attached to a methoxyphenyl group.

PropertyValue
CAS Number941991-03-3
Molecular FormulaC23H30N2O5S
Molecular Weight446.6 g/mol

The biological activity of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. It may function as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and other physiological processes.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : The sulfonamide group in the compound may contribute to its effectiveness against various bacterial strains.
  • Analgesic Properties : The piperidine structure is often associated with pain relief mechanisms.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of piperidine compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 1.56 µM .
  • Neuropharmacological Effects : In vitro assays indicated that similar acetamide derivatives modulate neurotransmitter release, suggesting potential applications in treating neurological disorders.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of piperidine derivatives, highlighting the importance of functional groups in determining biological activity. The presence of the methoxybenzenesulfonyl group enhances binding affinity to target receptors, thereby increasing efficacy .

相似化合物的比较

Structural Analogues with Sulfonyl and Methoxy Substitutions

Key Points :

  • Methoxy Groups : Increase lipophilicity, which may enhance blood-brain barrier penetration.
Representative Compounds:
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
2-[1-(4-Methoxybenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide (Target) Not Provided Estimated ~450* 4-Methoxybenzenesulfonyl (piperidine-1), 2-methoxyphenylmethyl (acetamide-N) Hypothesized CNS activity (structural analogy)
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide C21H24N2O4S 408.49 4-Methoxyphenyl (acetamide), 4-methylpiperidinylsulfonyl (phenyl) Potential enzyme inhibition (sulfonamide class)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C20H22FN3O3S 403.47 4-Fluorophenyl (acetamide), tosylpiperazine Likely high solubility due to sulfonyl group

*Estimated based on structural similarity to (C22H28N2O3, MW 368.48) and additional substituents.

Discussion:
  • The target compound’s 4-methoxybenzenesulfonyl group distinguishes it from ’s piperidinylsulfonyl-phenyl motif. This difference may alter target selectivity or metabolic stability.
  • Compared to ’s piperazinylsulfonyl derivative, the piperidine ring in the target compound could confer distinct conformational preferences in receptor binding.

Fentanyl-Related Acetamides

Key Points :

  • These analogs often exhibit potent opioid receptor agonism due to their piperidine/acetamide pharmacophore.
Representative Compounds:
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Methoxyacetylfentanyl) C22H28N2O2 352.48 2-Methoxy (acetamide), phenylethyl (piperidine) Confirmed opioid activity, high CNS penetration
Discussion:
  • The target compound shares a methoxyacetamide moiety with methoxyacetylfentanyl but lacks the phenylethyl group critical for µ-opioid receptor binding. This suggests divergent pharmacological profiles.

Piperidine-Based Acetamides with Aromatic Substitutions

Key Points :

  • Substituents on the piperidine or acetamide nitrogen modulate steric and electronic interactions.
Representative Compounds:
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
N-[1-(2-Hydroxy-3-methoxybenzyl)-4-piperidinyl]-N-(4-methylphenyl)acetamide C22H28N2O3 368.48 2-Hydroxy-3-methoxybenzyl (piperidine), 4-methylphenyl (acetamide) Potential antimicrobial activity (amide class)
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide C20H24N2O 308.42 Benzyl (piperidine), phenyl (acetamide) Simpler analog; role of sulfonyl/methoxy groups inferred
Discussion:
  • The target compound’s 4-methoxybenzenesulfonyl group may confer greater metabolic resistance compared to ’s hydroxy-methoxybenzyl group, which is prone to oxidation.

常见问题

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; piperidine ring protons at δ 1.5–2.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected ~490–500 Da) .
  • Infrared Spectroscopy (IR) : Detect sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

How can researchers design experiments to investigate structure-activity relationships (SAR) of analogs?

Q. Advanced

  • Functional group variation : Synthesize derivatives with substitutions (e.g., halogenated aryl groups, altered sulfonyl substituents) and test biological activity (e.g., enzyme inhibition assays) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like opioid receptors or cyclooxygenase .
  • Pharmacophore mapping : Use Schrödinger Suite to identify critical interaction sites (e.g., hydrogen bonding with sulfonyl groups) .

What methodological approaches are used to determine interactions with biological targets?

Q. Advanced

  • Radioligand binding assays : Measure affinity for receptors (e.g., µ-opioid) using ³H-labeled ligands and scintillation counting .
  • Enzyme inhibition studies : Assess IC₅₀ values via fluorometric or colorimetric assays (e.g., COX-2 inhibition using arachidonic acid conversion) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for target proteins .

How should contradictory data on solubility and stability be resolved?

Q. Advanced

  • Controlled reproducibility : Replicate experiments under standardized conditions (e.g., PBS buffer pH 7.4, 25°C) .
  • Advanced analytics : Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products. Pair with differential scanning calorimetry (DSC) to assess thermal stability .
  • Solvent screening : Test solubility in DMSO, ethanol, and PEG-400 to identify optimal storage conditions .

What strategies optimize reaction yields in sulfonation and amidation steps?

Q. Advanced

  • Catalyst screening : Compare bases (e.g., DMAP vs. pyridine) for sulfonation efficiency .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) for amidation to enhance nucleophilicity .
  • Temperature gradients : Perform sulfonation at 0°C to minimize side reactions; increase to 60°C for amidation .

How can researchers address discrepancies in reported pharmacological activities of sulfonamide derivatives?

Q. Advanced

  • Comparative assays : Test compounds against identical cell lines (e.g., HEK-293) under standardized protocols .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity (e.g., logP vs. IC₅₀ correlations) .
  • Mechanistic studies : Use CRISPR-edited cell models to isolate target pathways (e.g., knockout of COX-2 to confirm specificity) .

What are the common chemical reactions and their optimization parameters?

Q. Basic

  • Oxidation : Use H₂O₂ in acetic acid (50°C, 6 hr) to oxidize piperidine to piperidone derivatives .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) or NaBH4 in methanol to reduce ketones .
  • Substitution : SN2 reactions with alkyl halides (K2CO3, DMF, 80°C) .

How is the compound’s metabolic stability assessed in preclinical studies?

Q. Advanced

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction risks .
  • Plasma protein binding : Equilibrium dialysis to determine free fraction for pharmacokinetic modeling .

What computational tools predict the compound’s physicochemical properties?

Q. Basic

  • SwissADME : Estimate logP (lipophilicity), solubility, and drug-likeness .
  • Molinspiration : Predict bioactivity scores for GPCRs, kinases, and ion channels .
  • ADMETlab 2.0 : Simulate absorption, toxicity, and metabolic pathways .

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